molecular formula C14H20O2S B2857827 Ethyl 2-(ethylsulfanylphenyl)butyrate CAS No. 1779124-38-7

Ethyl 2-(ethylsulfanylphenyl)butyrate

Cat. No.: B2857827
CAS No.: 1779124-38-7
M. Wt: 252.37
InChI Key: KKFCQIPITVIWLM-UHFFFAOYSA-N
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Description

Ethyl 2-(ethylsulfanylphenyl)butyrate is an organic compound with the molecular formula C12H18O2S It is an ester derivative, characterized by the presence of an ethylsulfanyl group attached to a phenyl ring, which is further connected to a butyrate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(ethylsulfanylphenyl)butyrate typically involves the esterification of 2-(ethylsulfanylphenyl)butyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-(ethylsulfanylphenyl)butyric acid+ethanolacid catalystethyl 2-(ethylsulfanylphenyl)butyrate+water\text{2-(ethylsulfanylphenyl)butyric acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-(ethylsulfanylphenyl)butyric acid+ethanolacid catalyst​ethyl 2-(ethylsulfanylphenyl)butyrate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as sulfonated resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(ethylsulfanylphenyl)butyrate can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the ethylsulfanyl group.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of ethyl 2-(ethylsulfinylphenyl)butyrate or ethyl 2-(ethylsulfonylphenyl)butyrate.

    Reduction: Formation of 2-(ethylsulfanylphenyl)butanol.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

Ethyl 2-(ethylsulfanylphenyl)butyrate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(ethylsulfanylphenyl)butyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The ester group can also undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl 2-(ethylsulfanylphenyl)butyrate can be compared with other similar compounds, such as:

    Ethyl 2-(methylsulfanylphenyl)butyrate: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    Ethyl 2-(phenylsulfanylphenyl)butyrate: Contains a phenylsulfanyl group, leading to different chemical and biological properties.

    Ethyl 2-(ethylsulfanylphenyl)propionate: Similar structure but with a propionate ester instead of a butyrate ester.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-(2-ethylphenyl)sulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2S/c1-3-12-8-5-6-9-13(12)17-11-7-10-14(15)16-4-2/h5-6,8-9H,3-4,7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFCQIPITVIWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1SCCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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